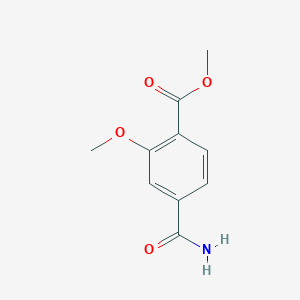![molecular formula C9H19NO3 B6242395 tert-butyl 3-[(2-hydroxyethyl)amino]propanoate CAS No. 1351502-33-4](/img/no-structure.png)
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO3. It has a molecular weight of 189.25 . The compound is also known by its IUPAC name, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid, which includes compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The InChI code for “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is 1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide . This reaction is particularly common in the synthesis of compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”.Physical And Chemical Properties Analysis
“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Safety and Hazards
The compound is classified as dangerous, with hazard statements including H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-hydroxyethyl)amino]propanoate involves the reaction of tert-butyl 3-bromo propanoate with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromo propanoate", "2-aminoethanol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo propanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-aminoethanol to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1351502-33-4 |
Nom du produit |
tert-butyl 3-[(2-hydroxyethyl)amino]propanoate |
Formule moléculaire |
C9H19NO3 |
Poids moléculaire |
189.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



